molecular formula C22H22ClN5O2 B2884625 N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide CAS No. 902972-59-2

N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

Cat. No. B2884625
CAS RN: 902972-59-2
M. Wt: 423.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a useful research compound. Its molecular formula is C22H22ClN5O2 and its molecular weight is 423.9. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

CHEMBL1406156 exhibits potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting tumor growth and inducing apoptosis (programmed cell death). The compound’s unique structure may interfere with key cellular processes, making it a promising candidate for further study in cancer therapy .

Kinase Inhibition

The compound’s chemical structure suggests that it could act as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can modulate cellular responses. Researchers are exploring CHEMBL1406156’s ability to target specific kinases involved in diseases such as inflammation, neurodegenerative disorders, and cancer .

Neurological Disorders

CHEMBL1406156’s triazoloquinazoline scaffold makes it interesting for neurological research. It may interact with neurotransmitter receptors or other proteins involved in neurodegenerative diseases. Investigations into its potential as a neuroprotective agent or for treating conditions like Alzheimer’s or Parkinson’s disease are ongoing .

Anti-inflammatory Properties

Inflammation plays a role in various diseases, including autoimmune disorders and cardiovascular conditions. Researchers have explored CHEMBL1406156’s anti-inflammatory effects, aiming to understand its mechanisms and potential therapeutic applications. The compound’s unique structure may modulate inflammatory pathways .

Antiviral Activity

Given the urgent need for effective antiviral drugs, CHEMBL1406156 has been evaluated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication, making it a candidate for further investigation against specific viruses .

Drug Delivery Systems

The compound’s lipophilic nature and specific chemical features make it suitable for drug delivery systems. Researchers have explored incorporating CHEMBL1406156 into nanoparticles, micelles, or liposomes to enhance drug solubility, stability, and targeted delivery to specific tissues .

properties

IUPAC Name

N-(3-chlorophenyl)-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-14(2)13-27-21(30)17-8-3-4-9-18(17)28-19(25-26-22(27)28)10-11-20(29)24-16-7-5-6-15(23)12-16/h3-9,12,14H,10-11,13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYAMEIYJBQFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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